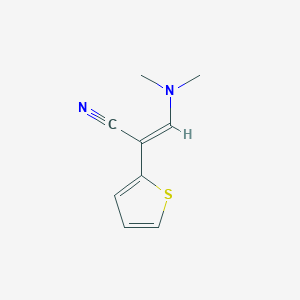

(2E)-3-(dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile

Description

(2E)-3-(Dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative featuring a thiophene ring, a dimethylamino group, and a nitrile moiety. The compound’s structure enables conjugation across the double bond, making it relevant for optoelectronic applications and bioactive molecule design. Its molecular formula is C₉H₉N₂S, with a molecular weight of 177.25 g/mol. The dimethylamino group acts as an electron donor, while the nitrile serves as an electron acceptor, creating a donor-π-acceptor (D-π-A) system that influences optical and electronic properties .

Properties

IUPAC Name |

(E)-3-(dimethylamino)-2-thiophen-2-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-11(2)7-8(6-10)9-4-3-5-12-9/h3-5,7H,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIDDBIVPKWZNG-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile typically involves the reaction of a thiophene derivative with a dimethylamino group and a nitrile group. One possible synthetic route could be the Knoevenagel condensation reaction between a thiophene aldehyde and a dimethylaminoacetonitrile under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Substitution: The dimethylamino group could be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) could be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amines derived from the nitrile group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (2E)-3-(dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile is , with a molecular weight of approximately 181.26 g/mol. The compound features a thiophene ring, which contributes to its unique electronic properties, making it suitable for various applications in pharmaceuticals and materials science.

Anticancer Activity

Research has indicated that compounds similar to (2E)-3-(dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile exhibit significant anticancer properties. For instance, studies on related thiophene derivatives have shown their potential as inhibitors of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the dimethylamino group enhances the compound's lipophilicity, facilitating better cellular uptake and activity against cancer cells.

Antimicrobial Properties

Thiophene-containing compounds have been investigated for their antimicrobial activity. The presence of the dimethylamino group is believed to enhance the interaction with microbial membranes, leading to increased efficacy against various bacterial strains. This property makes (2E)-3-(dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile a candidate for developing new antimicrobial agents.

Building Block for Complex Molecules

(2E)-3-(dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile serves as an important building block in organic synthesis. Its reactive double bond can participate in various addition reactions, allowing the formation of more complex structures. This versatility is particularly valuable in synthesizing pharmaceuticals and agrochemicals.

Synthesis of Heterocyclic Compounds

The compound can be used as a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. For example, reactions involving (2E)-3-(dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile can lead to the formation of pyridine and triazole derivatives, both known for their biological activities.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of thiophene derivatives, including (2E)-3-(dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile, on breast cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of thiophene derivatives against resistant bacterial strains. The findings revealed that (2E)-3-(dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile exhibited notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, the compound might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic Properties

a. Diphenylamino vs. Dimethylamino Groups

Compounds such as (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile () replace the dimethylamino group with a bulkier diphenylamino donor. This substitution increases steric hindrance and extends π-conjugation, reducing the HOMO-LUMO gap (reported as ~2.8 eV vs. ~3.5 eV estimated for the target compound). The diphenylamino group enhances intramolecular charge transfer (ICT), leading to stronger fluorescence and red-shifted absorption .

b. Thiophene vs. Pyridine/Carbazole Rings

The thiophene ring in the target compound contributes to planarity and π-π stacking in the solid state. In contrast, derivatives with pyridine or carbazole moieties (e.g., (2Z)-3-(9-ethyl-9H-carbazol-3-yl)-2-(pyridin-2-yl)enenitrile ) exhibit varied packing motifs. Pyridine’s electron-withdrawing nature reduces ICT efficiency compared to thiophene’s electron-rich character .

Optical and Electrochemical Properties

a. Solvent-Dependent Behavior

DFT calculations () reveal that solvent polarity significantly affects the target compound’s excited-state geometry. In polar solvents like methanol, solvatochromic shifts are observed due to stabilization of the charge-separated state. Similar derivatives with pyridine substituents show less solvent sensitivity due to weaker donor-acceptor interactions .

b. Solid-State Interactions

The target compound’s thiophene ring promotes planar molecular packing, as seen in (E)-3-dimethylamino-1-(2-thienyl)prop-2-en-1-one (), where the dihedral angle between the thiophene and acrylonitrile groups is only 2.92°. This planarity facilitates π-π stacking, enhancing fluorescence quantum yield compared to non-planar analogues .

Data Tables

Table 1: Structural and Electronic Comparison of Selected Acrylonitrile Derivatives

Biological Activity

(2E)-3-(dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2E)-3-(dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile is C₉H₁₃N₂S, with a molecular weight of approximately 179.28 g/mol. The structure features a thiophene ring, which is known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds containing thiophene moieties exhibit significant antimicrobial properties. In particular, (2E)-3-(dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile has been tested against various bacterial strains. A study demonstrated that this compound showed promising inhibitory activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Cytotoxicity and Anticancer Properties

The cytotoxic effects of (2E)-3-(dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile have been evaluated in several cancer cell lines. In vitro assays revealed that this compound induces apoptosis in human cancer cells, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were found to be approximately 25 µM for MCF-7 cells and 30 µM for A549 cells, indicating a moderate level of potency .

The proposed mechanism of action for the anticancer effects involves the induction of oxidative stress and the activation of caspase pathways leading to apoptosis. The compound appears to disrupt mitochondrial membrane potential, which is crucial for maintaining cell viability .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study focused on the screening of various thiophene derivatives, including (2E)-3-(dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile, against multidrug-resistant bacterial strains. Results indicated that this compound exhibited higher efficacy compared to standard antibiotics, highlighting its potential as a lead compound for further development .

- Cytotoxicity in Cancer Research : In a comparative study assessing the cytotoxic effects of several dimethylamino-containing compounds, (2E)-3-(dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile was identified as one of the most effective agents against cancer cell proliferation. The study utilized flow cytometry to analyze apoptotic cells and confirmed the compound's ability to trigger apoptosis through mitochondrial pathways .

Data Summary

| Biological Activity | Tested Strains/Cell Lines | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 - 64 µg/mL | Disruption of bacterial membranes |

| Anticancer | MCF-7 (breast cancer) | ~25 µM | Induction of apoptosis via oxidative stress |

| A549 (lung cancer) | ~30 µM | Activation of caspase pathways |

Q & A

Q. What are the standard synthetic routes for (2E)-3-(dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile, and how can reaction conditions be optimized?

The synthesis typically involves condensation between thiophene-2-carbaldehyde and dimethylaminoacetonitrile under basic conditions. Solvents like ethanol or methanol are used with catalysts such as sodium hydroxide or potassium carbonate. Reaction parameters (temperature: 60–80°C, time: 6–12 hours) must be optimized to maximize yield. Post-synthesis purification via column chromatography or recrystallization is critical for removing unreacted intermediates .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Key techniques include:

- ¹H/¹³C NMR : To verify the E-configuration of the double bond and substituent positions.

- FT-IR : For identifying nitrile (C≡N, ~2200 cm⁻¹) and aromatic C-H stretches.

- UV-Vis : To analyze π→π* transitions in the conjugated system.

- Mass Spectrometry (HRMS) : For molecular ion confirmation. Cross-referencing with computational predictions (e.g., DFT for NMR chemical shifts) enhances accuracy .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic or electrophilic reactions?

The electron-rich thiophene ring and electron-withdrawing nitrile group create a polarized double bond, making the β-carbon susceptible to nucleophilic attack. The dimethylamino group enhances resonance stabilization, which can be modeled using DFT to predict reactive sites .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is essential. Key steps:

- Data Collection : Use CuKα radiation (λ = 1.54184 Å) at 293 K.

- Refinement : Apply anisotropic displacement parameters and hydrogen bonding constraints.

- Validation : Check for planar deviations (e.g., thiophene ring planarity) and intermolecular interactions (e.g., π-stacking). The monoclinic P2₁/c space group is common for similar enaminonitriles .

Q. How can computational methods address contradictions between experimental and theoretical spectroscopic data?

Discrepancies in NMR or IR spectra may arise from solvent effects or dynamic processes. Mitigation strategies:

- DFT Calculations : Include solvent models (e.g., PCM for methanol) and simulate temperature-dependent conformational changes.

- Hirshfeld Surface Analysis : To assess crystal packing effects on spectroscopic properties.

- Docking Studies : If bioactivity is hypothesized, compare computed vs. experimental binding affinities .

Q. What experimental designs are suitable for elucidating the biological activity of this compound, given limited direct data?

- In Silico Screening : Use AutoDock Vina to predict interactions with targets like kinases or GPCRs.

- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) with MTT viability assays.

- Mechanistic Probes : Monitor ROS generation or apoptosis markers (e.g., caspase-3) to infer activity pathways. Structural analogs with benzothiazole or dichlorophenyl groups show anticancer and anti-inflammatory potential, suggesting similar mechanisms .

Methodological Considerations

Q. How can reaction intermediates be characterized to troubleshoot low yields in synthesis?

- TLC/HPLC : Monitor reaction progress and isolate intermediates.

- Crystallography : Resolve ambiguous structures of side products (e.g., Z-isomers).

- Kinetic Studies : Vary catalyst loading or temperature to identify rate-limiting steps .

Q. What advanced computational tools are recommended for analyzing non-covalent interactions in the crystal lattice?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.